molecular formula C15H12F4N2S B4613774 N-(4-fluoro-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea

N-(4-fluoro-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B4613774
M. Wt: 328.3 g/mol
InChI Key: IKVKYOMYWUUCRE-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C15H12F4N2S and its molecular weight is 328.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.06573221 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensors for Environmental and Biological Analysis

Thiourea derivatives, such as N-(4-fluoro-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, are noted for their role in the development of chemosensors. These chemosensors are utilized for detecting a wide range of analytes, including anions and neutral molecules, in various samples. For instance, thiourea-based chemosensors exhibit high sensitivity and selectivity in detecting environmental pollutants and are applied in biological, environmental, and agricultural samples. These applications are crucial for monitoring pollutants and ensuring environmental safety (Al-Saidi & Khan, 2022).

Fluorinated Compounds in Environmental Monitoring

The research also extends to the synthesis and environmental implications of fluorinated compounds, including those related to this compound. These compounds play a significant role in understanding the environmental fate and transport of pollutants. Studies on fluorinated alternatives to long-chain perfluoroalkyl substances offer insights into the environmental releases, persistence, and exposure risks of these chemicals, highlighting the need for comprehensive risk assessments and the development of safer alternatives (Wang et al., 2013).

Applications in Green Chemistry

Additionally, research on fluoroalkylation reactions, particularly those occurring in aqueous media, has shown significant advancements. These reactions are important for incorporating fluorinated groups into molecules, enhancing their physical, chemical, and biological properties. The development of environment-friendly fluoroalkylation methods aligns with the principles of green chemistry, promoting the synthesis of fluorine-containing pharmaceuticals and agrochemicals with reduced environmental impact (Song et al., 2018).

Microbial Degradation of Polyfluoroalkyl Chemicals

Understanding the microbial degradation of polyfluoroalkyl chemicals is essential for assessing the environmental fate of substances related to this compound. Research in this area provides insights into the degradation pathways, half-lives, and the potential for defluorination of these chemicals, informing strategies for pollution mitigation and environmental protection (Liu & Avendaño, 2013).

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F4N2S/c1-9-7-11(16)5-6-13(9)21-14(22)20-12-4-2-3-10(8-12)15(17,18)19/h2-8H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVKYOMYWUUCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.